molecular formula C26H17N B14191437 4-(Perylen-3-YL)aniline CAS No. 835604-34-7

4-(Perylen-3-YL)aniline

Cat. No.: B14191437
CAS No.: 835604-34-7
M. Wt: 343.4 g/mol
InChI Key: XRHQMPLZLZIHOG-UHFFFAOYSA-N
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Description

4-(Perylen-3-YL)aniline is an organic compound that features a perylene moiety attached to an aniline group. Perylene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while aniline is a simple aromatic amine. The combination of these two structures results in a compound with unique electronic and optical characteristics, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perylen-3-YL)aniline typically involves the coupling of a perylene derivative with an aniline derivative. One common method is the palladium-catalyzed amination reaction, where a perylene bromide reacts with an aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Perylen-3-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylenequinone derivatives, while reduction can produce various amine-substituted perylene compounds .

Scientific Research Applications

4-(Perylen-3-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Perylen-3-YL)aniline is primarily related to its electronic properties. The compound exhibits efficient intra-molecular charge transfer due to its donor-acceptor geometry. This charge transfer is crucial for its function in optoelectronic devices, where it facilitates the movement of electrons and holes, leading to efficient light emission .

Comparison with Similar Compounds

Uniqueness: 4-(Perylen-3-YL)aniline stands out due to its balanced combination of fluorescence and charge transport properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both properties are essential for high performance .

Properties

CAS No.

835604-34-7

Molecular Formula

C26H17N

Molecular Weight

343.4 g/mol

IUPAC Name

4-perylen-3-ylaniline

InChI

InChI=1S/C26H17N/c27-18-12-10-16(11-13-18)19-14-15-24-22-7-2-5-17-4-1-6-21(25(17)22)23-9-3-8-20(19)26(23)24/h1-15H,27H2

InChI Key

XRHQMPLZLZIHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C6=CC=C(C=C6)N

Origin of Product

United States

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